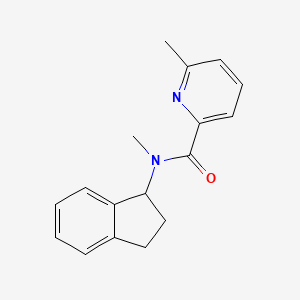
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is not fully understood. However, it is believed to work by stimulating the immune system to attack cancer cells. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been shown to activate immune cells, such as macrophages and dendritic cells, which then release cytokines and other immune system molecules that can kill cancer cells.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-alpha, which are involved in the immune response. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has also been shown to increase the production of nitric oxide, which can help to kill cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is that it has been extensively studied in preclinical models, and its anti-tumor activity has been well documented. However, one limitation of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is that it has not yet been approved for use in humans, and its safety and effectiveness in humans are not yet fully known.
Direcciones Futuras
There are a number of future directions for N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide research. One area of interest is in the development of combination therapies that include N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in the development of new formulations of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide that can improve its effectiveness and reduce its toxicity. Finally, there is interest in understanding the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide in more detail, which could lead to the development of new drugs that target the immune system in cancer treatment.
Conclusion
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is a synthetic compound that has shown promise as a potential cancer treatment. Its anti-tumor activity has been well documented in preclinical studies, and it has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, its safety and effectiveness in humans are not yet fully known, and more research is needed to fully understand its mechanism of action and potential uses in cancer treatment.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with various reagents. The final product is obtained by reacting the intermediate compound with N,N-dimethylformamide dimethyl acetal and pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-5-9-15(18-12)17(20)19(2)16-11-10-13-7-3-4-8-14(13)16/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTLQEXFECEZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

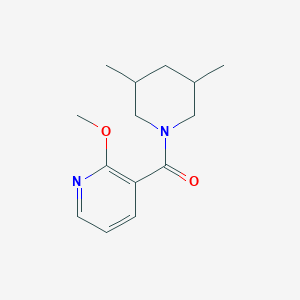
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
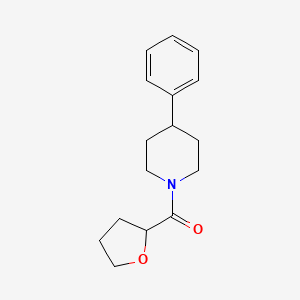
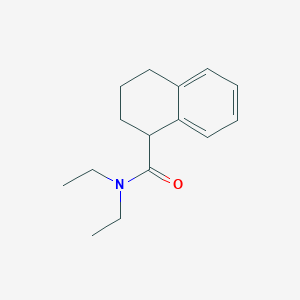

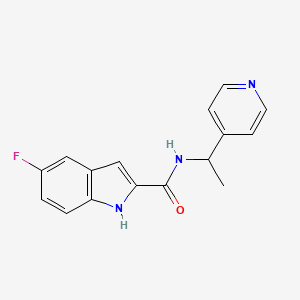
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)